REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:14]=[CH:13][C:10]=1[CH:11]=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].O>CO>[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:14]=[CH:13][C:10]=1[CH2:11][OH:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C=CC(=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
700 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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3.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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WAIT
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Details
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this was left
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Type
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CUSTOM
|
Details
|
to stand at room temperature
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Type
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CUSTOM
|
Details
|
(20° C.)
|
Type
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CUSTOM
|
Details
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for 1.5 hours
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Duration
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1.5 h
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Type
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FILTRATION
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Details
|
the resulting precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(CO)C=CC(=C1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |